molecular formula C14H12O2 B1582894 4'-Phenoxyacetophenone CAS No. 5031-78-7

4'-Phenoxyacetophenone

Cat. No. B1582894
Key on ui cas rn: 5031-78-7
M. Wt: 212.24 g/mol
InChI Key: DJNIFZYQFLFGDT-UHFFFAOYSA-N
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Patent
US05068447

Procedure details

To an agitated mixture of lithium chloride (3.18 g., 0.075 mole) and aluminium chloride (20 g., 0.15 mol) in dichloroethane (20 ml) was slowly added diphenyl ether (8.51 g., 0.05 mole) and acetyl chloride (3.93 g., 0.05 mol) in dichloroethane (7 ml) following the procedure of example 9. The 4-phenoxyacetophenone obtained (9.57 g., 90.3% yield, m.p. 43.5°-51° C.) had a IH NMR purity of 90%.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.51 g
Type
reactant
Reaction Step Two
Quantity
3.93 g
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Yield
90.3%

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].[Cl-].[Al+3].[Cl-].[Cl-].[C:7]1([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:20](Cl)(=[O:22])[CH3:21]>ClC(Cl)C>[CH3:21][C:20]([C:17]1[CH:16]=[CH:15][C:14]([O:13][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)=[CH:19][CH:18]=1)=[O:22] |f:0.1,2.3.4.5|

Inputs

Step One
Name
Quantity
3.18 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
20 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
8.51 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Three
Name
Quantity
3.93 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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